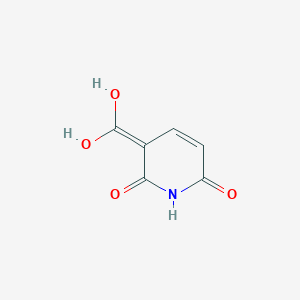
3-(dihydroxymethylidene)pyridine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dihydroxynicotinic acid . It is a member of the pyridine family and is derived from nicotinic acid. This compound is characterized by its molecular formula C6H5NO4 and is a conjugate acid of 2,6-dihydroxynicotinate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxynicotinic acid typically involves the hydroxylation of nicotinic acid. One common method includes the use of strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of 2,6-dihydroxynicotinic acid may involve multi-step synthesis starting from readily available precursors like nicotinic acid. The process often includes steps such as nitration, reduction, and hydroxylation, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .
Types of Reactions:
Oxidation: 2,6-dihydroxynicotinic acid can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of 2,6-dioxonicotinic acid.
Reduction: Formation of 2,6-dihydroxy-3-pyridinecarboxylic acid derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
科学研究应用
2,6-dihydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-dihydroxynicotinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to antioxidant defense and cellular metabolism, thereby exerting its biological effects.
相似化合物的比较
- 2,5-dihydroxynicotinic acid
- 3,5-dihydroxynicotinic acid
- 2,3-dihydroxynicotinic acid
Comparison: 2,6-dihydroxynicotinic acid is unique due to the specific positioning of the hydroxyl groups at the 2 and 6 positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers. For instance, the 2,6-dihydroxy configuration may result in different reactivity and interaction with biological targets compared to the 2,5- or 3,5-dihydroxy configurations .
属性
IUPAC Name |
3-(dihydroxymethylidene)pyridine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2,10-11H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPCHRDUXFILH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=O)C1=C(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)NC(=O)C1=C(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
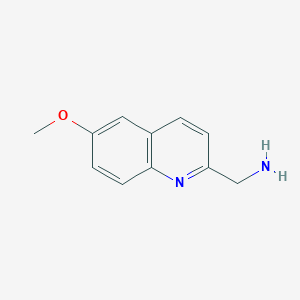
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid](/img/structure/B7887249.png)
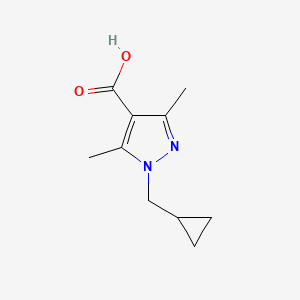
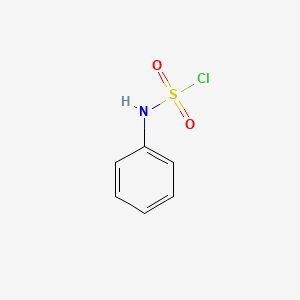
![[3,3'-Bipyridine]-6,6'-diamine](/img/structure/B7887286.png)
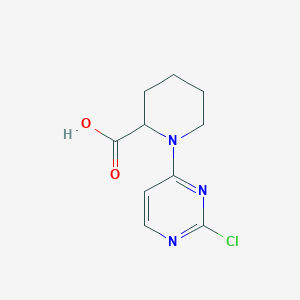
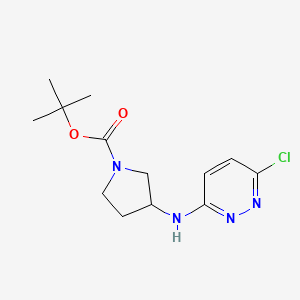
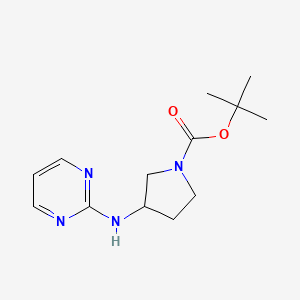
![tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate](/img/structure/B7887306.png)
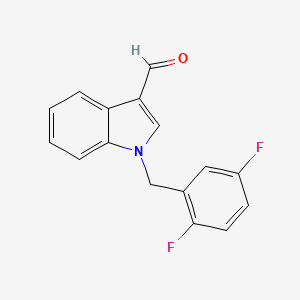
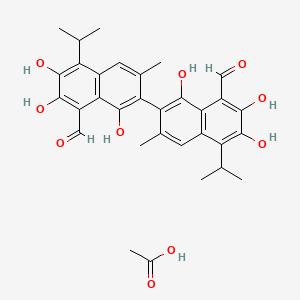
![2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol](/img/structure/B7887326.png)
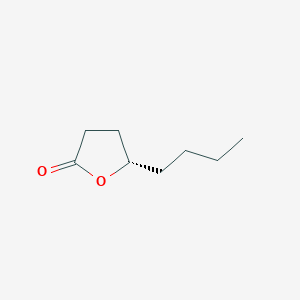
![1-[2-[(1-Ethoxy-1-oxidanylidene-pentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid; 2-methylpropan-2-amine](/img/structure/B7887347.png)
